molecular formula C11H23NO B1357943 [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol CAS No. 917898-68-1

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol

Cat. No. B1357943
CAS RN: 917898-68-1
M. Wt: 185.31 g/mol
InChI Key: DQGKXHSNPCVVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is an organic compound belonging to the piperidine family of molecules. It is a colorless liquid with a boiling point of 166°C and a melting point of -50°C. The compound is known to be used in a variety of applications such as in the synthesis of other organic compounds, as a solvent, in pharmaceuticals, and as a catalyst.

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” could potentially be used in the design and synthesis of new drugs.

Biological Activity

Piperidines have been found to exhibit a wide range of biological activities . Therefore, “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” could potentially be used in biological research to study these activities.

Pharmacological Activity

Piperidines and their derivatives have been found to exhibit a wide range of pharmacological activities . Therefore, “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” could potentially be used in pharmacological research to study these activities.

Synthesis of Piperidinones

Piperidinones are a type of piperidine derivative . “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” could potentially be used in the synthesis of piperidinones.

Synthesis of Spiropiperidines

Spiropiperidines are another type of piperidine derivative . “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” could potentially be used in the synthesis of spiropiperidines.

Synthesis of Condensed Piperidines

Condensed piperidines are yet another type of piperidine derivative . “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” could potentially be used in the synthesis of condensed piperidines.

properties

IUPAC Name

[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGKXHSNPCVVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610401
Record name [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917898-68-1
Record name [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20a (29.5 g, 122 mmol) was dissolved in 200 mL of tetrahydrofuran and cooled to 0° C. Lithium aluminum hydride (s) (10.6 g, 279 mmol) was added slowly and the reaction was allowed to warm to rt and stirred for 24 h. The reaction was quenched by slow addition of sodium sulfate hydrated crystals (Na2SO4.10H2O) until there was no bubbling on addition followed by 20 mL of water. The mixture was filtered through Celite®, and the Celite® washed with diethyl ether. The solvent was removed from the filtrate to provide 20 g (97%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3).
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Yield
97%

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